Afatinib - 439081-18-2

Afatinib

Catalog Number: EVT-1164607
CAS Number: 439081-18-2
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afatinib (BIBW2992) is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [] This classification as an ErbB Family Blocker highlights its ability to bind covalently to the kinase domain of these receptors, effectively blocking their downstream signaling pathways. [] Afatinib has garnered significant interest in scientific research due to its implications in understanding and targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. []

Mechanism of Action

Afatinib exerts its anti-tumor effects through irreversible binding to the kinase domains of EGFR, HER2, and HER4. [] This covalent binding prevents the phosphorylation and activation of these receptors, effectively disrupting downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. [] Notably, afatinib exhibits superior efficacy compared to reversible EGFR tyrosine kinase inhibitors, such as gefitinib, in inhibiting tumor growth in preclinical models. [] This enhanced potency is attributed to its irreversible binding mechanism, which provides sustained inhibition of the targeted receptors, even in the presence of the T790M secondary mutation commonly associated with resistance to first-generation EGFR-TKIs. []

Applications

Afatinib has emerged as a valuable tool in scientific research, particularly in the field of oncology. Its primary application lies in preclinical studies aimed at elucidating the role of the ErbB family of receptors in various cancers and investigating novel therapeutic strategies to overcome drug resistance. []

Overcoming EGFR-TKI Resistance

A significant area of research focuses on using afatinib to overcome acquired resistance to first-generation EGFR-TKIs, such as gefitinib and erlotinib. [] Several studies have investigated the efficacy of afatinib in combination with other agents, such as cetuximab, a monoclonal antibody targeting EGFR, to overcome resistance mechanisms like the T790M mutation. [, ] These combination therapies aim to target multiple signaling pathways simultaneously, potentially delaying the emergence of resistance and improving treatment outcomes.

Targeting Uncommon EGFR Mutations

Afatinib has also shown promise in targeting uncommon EGFR mutations, a subset of mutations that exhibit variable responses to first-generation EGFR-TKIs. [] While afatinib has demonstrated activity against some uncommon mutations, particularly G776delinsVC, its efficacy against others, such as A775_G776insYVMA (YVMA), remains limited. [] Ongoing research efforts are focused on elucidating the structural basis for these differential responses and developing more effective treatment strategies for uncommon EGFR mutations.

Exploring New Therapeutic Combinations

Scientists are exploring afatinib's potential in combination with other therapies, including chemotherapy, targeted therapies, and immunotherapy. [, ] For instance, studies have investigated the synergistic effects of afatinib combined with vinorelbine, a chemotherapy agent, in breast cancer, and with BI836845, an antibody targeting insulin-like growth factor 1 receptor (IGF1R) signaling, in NSCLC. [, ] These studies highlight the potential of combining afatinib with other agents to enhance its anti-tumor activity and overcome drug resistance.

Investigating Drug Delivery Systems

Research efforts are underway to improve the delivery of afatinib to tumor cells using novel drug delivery systems. [] One such approach involves encapsulating afatinib in polymeric micelles, which enhances its cellular uptake and cytotoxic activity in HER2-overexpressed colorectal cancer cells. [] These advancements in drug delivery aim to improve the therapeutic efficacy of afatinib and reduce potential side effects.

Future Directions
  • Optimizing Treatment Strategies: Further investigation is needed to refine treatment strategies for afatinib, including identifying optimal dosing regimens, developing personalized treatment approaches based on individual patient characteristics, and exploring novel combination therapies to overcome drug resistance. []
  • Understanding Resistance Mechanisms: A deeper understanding of the mechanisms underlying acquired resistance to afatinib is crucial for developing strategies to prevent or overcome resistance and improve treatment outcomes. []
  • Expanding Clinical Applications: Exploring the potential of afatinib in other cancer types, such as esophageal squamous cell carcinoma and head and neck squamous cell carcinoma, based on its potent inhibition of the ErbB family of receptors. [, ]
  • Developing Novel Drug Delivery Systems: Continued research into novel drug delivery systems, such as nanoparticles and liposomes, to enhance the targeted delivery of afatinib to tumor cells and improve its therapeutic efficacy. []

Properties

CAS Number

439081-18-2

Product Name

Afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.